Superior On-Target Potency Against Wild-Type SHP2 in Biochemical Assays
SHP099 demonstrates a 2- to 6-fold greater potency for wild-type SHP2 compared to other leading allosteric inhibitors when assessed in biochemical assays. In direct head-to-head comparisons, SHP099 inhibited SHP2 with an IC₅₀ of 0.071 μM [1], while its clinical successor TNO155 required an IC₅₀ of 0.011 μM (approx. 6-fold difference) and JAB-3068 exhibited an IC₅₀ of 0.0258 μM (approx. 2.8-fold difference) . This foundational potency established SHP099 as the gold standard for early target validation.
| Evidence Dimension | Biochemical potency against wild-type SHP2 |
|---|---|
| Target Compound Data | IC₅₀ = 0.071 μM |
| Comparator Or Baseline | TNO155: IC₅₀ = 0.011 μM; JAB-3068: IC₅₀ = 0.0258 μM |
| Quantified Difference | Approx. 6-fold (vs TNO155); Approx. 2.8-fold (vs JAB-3068) |
| Conditions | Biochemical enzyme assay with purified SHP2 protein |
Why This Matters
This confirms SHP099 is the most biochemically potent benchmark for wild-type SHP2, essential for robust target engagement studies.
- [1] Chen YN, LaMarche MJ, Chan HM, et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. 2016 Jul 7;535(7610):148-52. doi: 10.1038/nature18621. View Source
